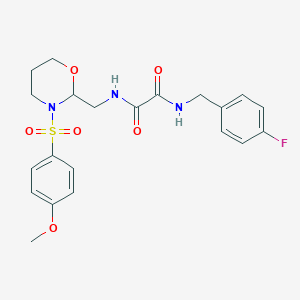

N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Descripción

N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a substituted oxalamide featuring:

- N1-substituent: A 4-fluorobenzyl group, introducing a fluorine atom at the para position of the benzyl ring.

- N2-substituent: A 1,3-oxazinan-2-ylmethyl group with a 4-methoxyphenyl sulfonyl moiety. The sulfonyl group enhances polarity, while the oxazinan ring introduces conformational rigidity.

Characterization typically involves NMR, LC-MS, and HPLC (e.g., compounds in –4, 8) .

Propiedades

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O6S/c1-30-17-7-9-18(10-8-17)32(28,29)25-11-2-12-31-19(25)14-24-21(27)20(26)23-13-15-3-5-16(22)6-4-15/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQXHSBATWKWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Functional Groups : Contains an oxazinan ring, a sulfonyl group, and an oxalamide moiety.

- Molecular Formula : C21H24FN3O5S

- Molecular Weight : Approximately 479.5 g/mol

The presence of these functional groups suggests that the compound may exhibit significant biological activity, particularly in pharmacological contexts.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often demonstrate antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown promising antibacterial and antifungal activities against pathogens like Escherichia coli and Candida albicans .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes, inhibiting their function.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

Case Studies

- Oxadiazole Derivatives : A study highlighted that oxadiazole derivatives exhibited significant antibacterial activity against Pseudomonas aeruginosa, suggesting potential parallels with the target compound .

- Synthesis and Characterization : Research on the synthesis of related compounds has confirmed their structural integrity and biological efficacy through various analytical techniques such as NMR and mass spectrometry .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-(3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl)methyl)oxalamide | C21H24FN3O5S | Contains a complex oxazinan ring |

| N1-(4-fluorophenyl)-N2-(furan-2-ylmethyl)oxalamide | C21H24FN3O5S | Furan ring instead of oxazinan structure |

| N1-(4-fluorophenyl)-N2-(2-methylbenzyl)oxalamide | C21H24FN3O5S | Lacks additional methoxy group; simpler structure |

This table illustrates how the target compound's complexity may enhance its biological activity compared to simpler analogs.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps:

- Formation of Intermediates : Initial reactions create key intermediates containing the oxazinan structure.

- Coupling Reactions : Subsequent coupling reactions introduce the sulfonyl and fluorobenzyl groups.

- Final Purification : The final product is purified through crystallization or chromatography.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a unique molecular structure characterized by:

- Fluorobenzyl Group : Enhances lipophilicity and biological activity.

- Oxazinan Ring : Provides structural stability and potential for interaction with biological targets.

- Sulfonyl Group : Known for its reactivity and ability to form strong interactions with enzyme active sites.

Research indicates that compounds with similar structural features exhibit notable biological activities, particularly in cancer treatment. The following sections detail the compound's biological applications.

Anticancer Properties

Recent studies have demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| A2780 (Ovarian carcinoma) | 12.8 | Induces apoptosis |

| MCF-7 (Breast cancer) | 10.5 | Causes G2/M phase arrest |

| HeLa (Cervical cancer) | 15.0 | Moderate cytotoxicity |

| HCT-116 (Colon cancer) | 8.0 | Most sensitive to treatment |

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

- Formation of the Oxazinan Ring : Starting from appropriate precursors, the oxazinan structure is constructed.

- Introduction of Functional Groups : The sulfonyl and fluorobenzyl groups are introduced through selective reactions.

- Purification : High-performance liquid chromatography (HPLC) is often employed to ensure purity.

Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products.

Material Science Applications

Beyond medicinal chemistry, this compound also shows promise in material science:

- Polymer Chemistry : Its unique functional groups can be utilized to synthesize novel polymers with specific properties.

- Nanotechnology : The compound's reactivity may allow for its incorporation into nanostructures for drug delivery systems.

Cytotoxicity Assessment

In vitro studies evaluated the cytotoxic activity against four human cancer cell lines using MTT assays. Results indicated that compounds with similar structural features exhibited significant antiproliferative activity, particularly against resistant cancer cells.

Molecular Docking Studies

Molecular docking analyses were conducted to investigate the interaction between this compound and tubulin's colchicine-binding site. These studies revealed potential binding modes that could explain its inhibitory effects on tubulin polymerization, a critical process for cancer cell division.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties. Below, the target compound is compared to structurally related derivatives from the literature.

Key Observations:

- N1 Substituents : Fluorine and chlorine are common in bioactive oxalamides (e.g., 18 , BNM-III-170 ). The target compound’s 4-fluorobenzyl group balances hydrophobicity and electronic effects.

- N2 Substituents: The target compound’s sulfonyl-oxazinan group is distinct from simpler phenethyl or thiazolyl groups in other derivatives.

- Synthesis Yields : Yields for oxalamides range widely (23–83%), influenced by steric hindrance (e.g., 17 vs. 18 ) and substituent reactivity .

Spectroscopic and Analytical Data

NMR Trends

- Fluorine-Containing Derivatives : The 4-fluorobenzyl group in the target compound would exhibit distinct $ ^1\text{H} $ NMR shifts (e.g., aromatic protons near fluorine) compared to 18 (2-fluorophenyl, δ 7.82–7.41 ppm) .

- Sulfonyl Groups : The sulfonyl moiety in the target compound would result in downfield shifts for adjacent protons (cf. sulfonamides in , δ 3.83 ppm for methoxy near sulfonyl) .

Mass Spectrometry

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with intermediate preparation. Key steps include:

- Coupling reactions : Use carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) for amide bond formation between fluorobenzyl and oxazinan-methyl moieties .

- Sulfonylation : Introduce the 4-methoxyphenylsulfonyl group under controlled conditions (e.g., sulfonic acid chlorides in dry dichloromethane at 0–5°C) .

- Purification : Employ column chromatography (silica gel, gradient elution) and HPLC (C18 column, acetonitrile/water) to achieve >95% purity . Optimization: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (room temp. vs. reflux) to improve yields .

Q. How is structural integrity confirmed post-synthesis?

Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR verify substituent positions (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, oxazinan methylene at δ 3.5–4.0 ppm) .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H] ion matching theoretical mass ± 2 ppm) .

- X-ray crystallography : Resolve crystal structures using SHELX software to validate stereochemistry and bond angles .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Enzyme inhibition : Test against targets like kinases or hydrolases using fluorescence-based assays (e.g., sEH inhibition in ).

- Antiviral activity : Employ HIV entry inhibition assays (IC determination via pseudovirus neutralization) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, HepG2) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 4-chloro or 4-bromo groups) and compare activities .

- Molecular docking : Simulate binding to targets (e.g., HIV-1 gp120) using AutoDock Vina to prioritize analogs with improved affinity .

- Key SAR findings :

Q. How to resolve contradictions in reported bioactivity data across studies?

- Standardize assays : Use identical cell lines (e.g., HEK293T for HIV entry assays) and controls (e.g., BNM-III-170 in ).

- Validate with orthogonal methods : Confirm antiviral activity via plaque reduction and reverse transcriptase activity assays .

- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) to account for inter-lab variability in IC values .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Solvent screening : Test mixed-solvent systems (e.g., ethanol/dichloromethane) for slow evaporation .

- Cryo-protection : Use glycerol or paraffin oil to prevent crystal cracking during data collection .

- SHELX refinement : Apply TWIN and HKLF5 commands for handling twinned data or high-resolution datasets .

Methodological Best Practices

- Purity validation : Always combine HPLC (>95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical) .

- Replication : Perform triplicate runs for bioassays and report mean ± SEM .

- Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR spectra in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.